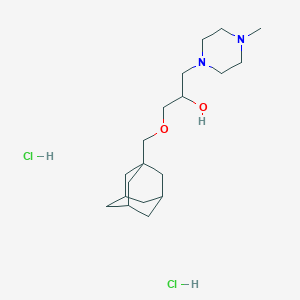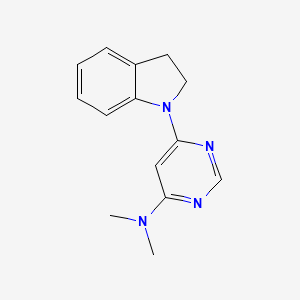
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound characterized by its complex structure, featuring an adamantane core, a methoxy group, and a piperazine ring. This compound has attracted attention in various fields due to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves several steps:
Adamantane Functionalization: The adamantane core is functionalized using halogenation and subsequent nucleophilic substitution to introduce the methoxy group.
Piperazine Ring Attachment: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.
Final Coupling: The final step involves coupling the intermediate with 3-(4-methylpiperazin-1-yl)propan-2-ol under basic conditions, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent choices and purification methods are critical to ensure scalability and consistency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminum hydride)
Nucleophiles: Various amines and alcohols for substitution reactions.
Major Products Formed
The major products depend on the type of reactions:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is used as a building block for synthesizing more complex molecules, exploring reaction mechanisms, and studying stereochemical effects.
Biology
In biological research, this compound is investigated for its interactions with cellular components, its effects on metabolic pathways, and its potential as a molecular probe for studying biological processes.
Medicine
Medically, it shows promise due to its potential therapeutic properties, particularly in the modulation of neurotransmitter systems, making it a candidate for drug development in neurological and psychiatric disorders.
Industry
Industrially, its unique structure makes it valuable in the development of advanced materials, including polymers and nanomaterials, where it can impart specific physical and chemical properties.
Mechanism of Action
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects through various mechanisms:
Molecular Targets: It targets specific receptors or enzymes in the body, influencing their activity.
Pathways: It modulates signaling pathways, potentially altering cellular responses and metabolic processes.
Comparison with Similar Compounds
Uniqueness
This compound stands out due to its adamantane core, which provides stability and unique steric effects. Its combination with the methoxy and piperazine groups further enhances its versatility and biological activity.
Similar Compounds
1-Adamantylamine: Similar adamantane core but lacks the methoxy and piperazine groups.
Memantine: An adamantane derivative used in Alzheimer's disease treatment, shares structural similarities but with different functional groups.
Rimantadine: Another adamantane derivative with antiviral properties, structurally similar but functionally distinct.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2.2ClH/c1-20-2-4-21(5-3-20)12-18(22)13-23-14-19-9-15-6-16(10-19)8-17(7-15)11-19;;/h15-18,22H,2-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEKCYBWAPESEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide](/img/structure/B2453518.png)
![2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2453520.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2453521.png)

![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)


![(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B2453530.png)
![4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2453532.png)
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2453534.png)
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2453535.png)


![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2453541.png)
